molecular formula C16H19ClN6O B569777 3-((3R,4R)-3-((2-cloro-7H-pirrolo[2,3-d]pirimidin-4-il)(metil)amino)-4-metilpiperidin-1-il)-3-oxopropano nitrilo CAS No. 1616761-00-2

3-((3R,4R)-3-((2-cloro-7H-pirrolo[2,3-d]pirimidin-4-il)(metil)amino)-4-metilpiperidin-1-il)-3-oxopropano nitrilo

Número de catálogo: B569777
Número CAS: 1616761-00-2
Peso molecular: 346.819
Clave InChI: PBBKAMYFZVSJCI-PWSUYJOCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C16H19ClN6O and its molecular weight is 346.819. The purity is usually 95%.
BenchChem offers high-quality 3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de enfermedades autoinmunes e inflamación

Tofacitinib, el compuesto activo en 2-Chloro-tofacitinib, es el primer inhibidor de la cinasa de Janus aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos para controlar enfermedades autoinmunes como la artritis reumatoide, la artritis psoriásica, la colitis ulcerosa y la artritis idiopática juvenil de curso poliarticular . También exhibe una eficacia favorable en el tratamiento de otras enfermedades autoinmunes, como la alopecia areata, la dermatitis atópica, el vitiligo, la dermatomiositis y las afecciones cutáneas inflamatorias .

Entrega basada en nanosistemas

Las formas de dosificación oral de tofacitinib están asociadas con muchos efectos adversos sistémicos, que se pueden superar cargando tofacitinib en diferentes nanosistemas . Estos nanosistemas cargados con tofacitinib se pueden desarrollar para inyecciones con el fin de dirigirse a los tejidos deseados, como las lesiones de artritis reumatoide y las articulaciones inflamadas . También se pueden formular como formulaciones tópicas para evitar los efectos adversos sistémicos y mejorar el cumplimiento del paciente .

Varios nanosistemas de tofacitinib

Debido al creciente interés en el desarrollo de nanosistemas cargados con tofacitinib en los últimos años, se han estudiado varios nanosistemas de tofacitinib, incluidos los liposomas, las nanoemulsiones, las nanopartículas de lípidos sólidos, las nanopartículas poliméricas, las micelas poliméricas y los sistemas híbridos . Cada uno de estos nanosistemas tiene sus propias ventajas, limitaciones y posibles aplicaciones .

Nanoformulaciones tópicas

La entrega de tofacitinib a sitios de inflamación específicos en las articulaciones a través de la vía tópica utilizando nanoformulaciones ayuda a controlar los posibles efectos adversos . Se ha desarrollado un método de HPLC simple, específico y sensible que indica estabilidad para la cuantificación de tofacitinib en nanoformulaciones tópicas y diferentes matrices .

Mecanismo De Acción

Target of Action

2-Chloro-Tofacitinib, also known as Tofacitinib, is a Janus kinase (JAK) inhibitor . The primary targets of Tofacitinib are the Janus kinases, a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function . It is approved by the FDA for the treatment of moderate to severe rheumatoid arthritis that responds inadequately to methotrexate or in those who are intolerant to methotrexate .

Mode of Action

Tofacitinib works by inhibiting Janus kinases, thereby disrupting the JAK-STAT signaling pathway . This pathway is crucial for the transmission of extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . By binding to the adenosine triphosphate (ATP) binding site in the catalytic cleft of the kinase domain of JAK, Tofacitinib inhibits the phosphorylation process, thereby preventing the activation of the JAK-STAT signaling pathway .

Biochemical Pathways

The inhibition of the JAK-STAT signaling pathway by Tofacitinib affects several biochemical pathways. It suppresses JAK1/JAK3-mediated signaling induced by the common-γ-chain cytokines IL-2, IL-4, IL-15, and IL-21 . This results in the modulation of cytokines critical to the progression of immune and inflammatory responses .

Pharmacokinetics

Tofacitinib is rapidly absorbed, with plasma concentrations and total radioactivity peaking at around 1 hour after oral administration . The mean terminal phase half-life is approximately 3.2 hours for both parent drug and total radioactivity . Tofacitinib is metabolized via hepatic CYP3A4 and CYP2C19 enzymes . Therefore, administration of Tofacitinib with strong CYP3A4 inhibitors, such as ketoconazole, or co-administration with moderate CYP3A4 and strong CYP2C19 inhibitors, such as fluconazole, can lead to increased exposure to Tofacitinib .

Result of Action

The inhibition of the JAK-STAT signaling pathway by Tofacitinib leads to a rapid decrease in C-reactive protein (CRP), dose-dependent decreases in natural killer cells, and dose-dependent increases in B cells . This results in the modulation of the immune response, leading to the alleviation of symptoms in conditions such as rheumatoid arthritis and ulcerative colitis .

Action Environment

The efficacy and safety of Tofacitinib can be influenced by various environmental factors. For instance, the systemic adverse effects associated with oral dosage forms of Tofacitinib can be overcome by loading Tofacitinib into different nanosystems . These Tofacitinib-loaded nanosystems can be developed for injections to target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints . They can also be formulated as topical formulations to avoid systemic adverse effects and improve patient compliance .

Análisis Bioquímico

Biochemical Properties

2-Chloro-tofacitinib plays a significant role in biochemical reactions by inhibiting the activity of Janus kinases (JAKs), which are intracellular enzymes involved in the signaling pathways that regulate immune cell function. The compound interacts with JAK1, JAK2, JAK3, and TYK2, leading to the inhibition of cytokine signaling pathways . This interaction results in the modulation of immune responses, making 2-Chloro-tofacitinib effective in treating autoimmune conditions .

Cellular Effects

2-Chloro-tofacitinib has profound effects on various cell types and cellular processes. It influences cell function by inhibiting the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and a reduction in immune cell activation . Additionally, 2-Chloro-tofacitinib affects gene expression by modulating the transcription of genes involved in immune responses . The compound also impacts cellular metabolism by altering the metabolic pathways associated with immune cell function .

Molecular Mechanism

The molecular mechanism of 2-Chloro-tofacitinib involves its binding to the ATP-binding site of JAK enzymes, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are essential for the transcription of genes involved in immune responses . By blocking the JAK-STAT signaling pathway, 2-Chloro-tofacitinib effectively reduces the production of pro-inflammatory cytokines and modulates immune cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-tofacitinib have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-Chloro-tofacitinib maintains its inhibitory effects on the JAK-STAT pathway, leading to sustained modulation of immune responses .

Dosage Effects in Animal Models

The effects of 2-Chloro-tofacitinib vary with different dosages in animal models. At lower doses, the compound effectively inhibits the JAK-STAT pathway, leading to a reduction in inflammation and immune cell activation . At higher doses, 2-Chloro-tofacitinib may exhibit toxic effects, including hepatotoxicity and immunosuppression . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

2-Chloro-tofacitinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19 . The metabolic pathways involve oxidation of the pyrrolopyrimidine and piperidine rings, as well as N-demethylation and glucuronidation . These metabolic processes result in the formation of various metabolites, which are subsequently excreted via hepatic and renal pathways . The interaction of 2-Chloro-tofacitinib with these enzymes and cofactors plays a crucial role in its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, 2-Chloro-tofacitinib is transported and distributed through various mechanisms. The compound is rapidly absorbed and reaches peak plasma concentrations within a short period . It is distributed to target tissues, including inflamed joints and immune cells, where it exerts its therapeutic effects . The transport and distribution of 2-Chloro-tofacitinib are influenced by its interaction with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2-Chloro-tofacitinib is primarily within the cytoplasm, where it interacts with JAK enzymes . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing 2-Chloro-tofacitinib to specific cellular compartments .

Propiedades

IUPAC Name

3-[(3R,4R)-3-[(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O/c1-10-5-8-23(13(24)3-6-18)9-12(10)22(2)15-11-4-7-19-14(11)20-16(17)21-15/h4,7,10,12H,3,5,8-9H2,1-2H3,(H,19,20,21)/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBKAMYFZVSJCI-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109682
Record name (3R,4R)-3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616761-00-2
Record name (3R,4R)-3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616761-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-tofacitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616761002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4R)-3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-TOFACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J9ZSS3KKQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.